molecular formula C13H11NO3 B11722454 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 1083350-94-0

4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Cat. No.: B11722454
CAS No.: 1083350-94-0
M. Wt: 229.23 g/mol
InChI Key: GQFFZQUJRBAKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a heterocyclic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol It is characterized by the presence of a pyrrole ring attached to a benzoic acid moiety through a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-formylpyrrole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-[(2-carboxy-1H-pyrrol-1-yl)methyl]benzoic acid.

    Reduction: 4-[(2-hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoic acid.

    Substitution: 4-[(2-formyl-1H-pyrrol-1-yl)methyl]-3-nitrobenzoic acid (nitration product).

Scientific Research Applications

4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The pyrrole ring may also contribute to the compound’s bioactivity by interacting with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

1083350-94-0

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-[(2-formylpyrrol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C13H11NO3/c15-9-12-2-1-7-14(12)8-10-3-5-11(6-4-10)13(16)17/h1-7,9H,8H2,(H,16,17)

InChI Key

GQFFZQUJRBAKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.